(6R)-6-tert-Butyloxan-2-one
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Overview
Description
(6R)-6-tert-Butyloxan-2-one is a chiral lactone compound with a unique structure that includes a tert-butyl group attached to the oxan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-tert-Butyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a tert-butyl-substituted hydroxy acid with an acid catalyst can lead to the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-tert-Butyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones depending on the reagent used.
Scientific Research Applications
(6R)-6-tert-Butyloxan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism by which (6R)-6-tert-Butyloxan-2-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(6S)-6-tert-Butyloxan-2-one: The enantiomer of (6R)-6-tert-Butyloxan-2-one, which may have different reactivity and biological activity.
Other tert-butyl-substituted lactones: Compounds with similar structures but different substituents can provide insights into the unique properties of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the tert-butyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
159454-48-5 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(6R)-6-tert-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6-8(10)11-7/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
GTHUUTXARFEPET-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CC(C)(C)C1CCCC(=O)O1 |
Origin of Product |
United States |
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